Calpeptin

Catalog No.
S548332
CAS No.
117591-20-5
M.F
C20H30N2O4
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calpeptin

CAS Number

117591-20-5

Product Name

Calpeptin

IUPAC Name

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1

InChI Key

PGGUOGKHUUUWAF-ROUUACIJSA-N

SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Solubility

Soluble in DMSO, not in water

Synonyms

benzylcarbonyl-Leu-nLeu-H, calpeptin, carbamic acid, N-((1S)-1-((((1S)-1-formylpentyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, N-CBZ-Leu-nLeu-al

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Description

The exact mass of the compound Calpeptin is 362.22056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calpeptin and Cancer

Researchers are investigating the potential anti-cancer properties of calpeptin. Studies have shown that calpeptin may:

  • Suppress the growth and spread of pancreatic cancer cells [National Institutes of Health (.gov): ]
  • Disrupt the interaction between cancer cells and the surrounding stromal tissue, which can promote tumor growth [National Institutes of Health (.gov): ]

Calpeptin and COVID-19

Recent research suggests that calpeptin may have potential applications in the fight against COVID-19. Studies have found that calpeptin may:

  • Inhibit the entry of the SARS-CoV-2 virus into host cells [News-Medical Life Sciences: ]
  • Reduce the inflammatory response associated with COVID-19 infection [Portland Press: ]

Calpeptin is a potent and selective inhibitor of calpain, acting by binding to the enzyme's active site. It is derived from the structure of the endogenous inhibitor calpastatin but exhibits improved properties for therapeutic applications. The compound is characterized by its ability to form a covalent bond with the catalytic cysteine residue of calpain, effectively blocking its proteolytic activity .

Calpeptin acts as a specific inhibitor of calpains, a family of calcium-dependent cysteine proteases []. These enzymes play a role in various cellular processes, and their dysregulation is implicated in several diseases []. By inhibiting calpains, Calpeptin can potentially modulate these processes and offer therapeutic benefits.

Recent research suggests Calpeptin might also inhibit cathepsins, another class of cysteine proteases []. Cathepsins are involved in viral entry into host cells, and Calpeptin's ability to inhibit them makes it a potential candidate for treating viral infections, including SARS-CoV-2 [].

The primary chemical reaction involving Calpeptin is its covalent binding to the cysteine residue (Cys25) in the active site of calpain. This interaction forms a thiohemiacetal, which is crucial for inhibiting calpain's enzymatic activity. The binding mechanism has been elucidated through X-ray crystallography, revealing that Calpeptin occupies the substrate-binding sites and interacts with key residues through hydrogen bonds and hydrophobic contacts .

Calpeptin exhibits significant biological activity by inhibiting calpain-mediated processes. Research indicates that it can attenuate apoptosis and inflammatory responses in various cell types. For instance, in cardiac models, Calpeptin has been shown to prevent cardiomyocyte death associated with pressure overload by inhibiting calpain activation and subsequent cleavage of cytoskeletal proteins . Its effectiveness in reducing calpain activation makes it a candidate for therapeutic strategies against conditions like cardiac hypertrophy and neurodegenerative diseases.

Calpeptin can be synthesized through several methods, often involving the modification of peptide structures to enhance their inhibitory properties. The synthesis typically includes:

  • Peptide coupling: Forming peptide bonds between amino acids to create a backbone that mimics calpastatin.
  • Side chain modifications: Altering side chains to improve binding affinity and selectivity for calpain.
  • Purification: Techniques such as high-performance liquid chromatography are employed to isolate pure Calpeptin from reaction mixtures .

Calpeptin has multiple applications in biomedical research and potential therapeutic contexts:

  • Cardiovascular research: Used to study the role of calpain in cardiac hypertrophy and heart failure.
  • Neuroprotection: Investigated for its ability to protect neurons from ischemic damage by inhibiting calpain activation.
  • Cancer research: Explored as a means to modulate apoptosis in cancer cells by targeting proteolytic pathways .

Studies have demonstrated that Calpeptin interacts specifically with various forms of calpain, including calpain 1 and 2. The binding affinity is quantified using inhibition constants (K_i), with values indicating high potency (e.g., K_i values of 61 pM for CatK) . Additionally, Calpeptin's interactions with other cellular pathways have been explored, showing its influence on apoptotic signaling cascades and inflammatory responses.

Several compounds share structural or functional similarities with Calpeptin. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
GC-376Cysteine protease inhibitorCovalently binds similar to Calpeptin; used in antiviral research .
Z-LLY-FMKCaspase inhibitorTargets different proteolytic pathways; less selective for calpain .
N-Acetyl-Leu-Leu-NorleucinalCalpain inhibitorExhibits broader inhibition but less specificity compared to Calpeptin .

Calpeptin stands out due to its high specificity for calpain compared to these other inhibitors. Its unique binding mechanism and potency make it particularly valuable in research settings focused on calpain-related pathologies.

Calpeptin exhibits multifaceted biochemical mechanisms involving the inhibition of multiple protease families through distinct molecular interactions. This compound functions as a broad-spectrum cysteine protease inhibitor with differential selectivity profiles across various target enzymes [1] [2] [3].

Calpain Inhibition Kinetics and Isoform Specificity

Calpeptin demonstrates potent inhibitory activity against calpain proteases through a reversible covalent mechanism involving the formation of thiohemiacetal bonds with the catalytic cysteine residue [4] [5]. The compound exhibits differential selectivity between calpain isoforms, with measured inhibition constants of 34 nanomolar for calpain-2 and 52 nanomolar for calpain-1 in human platelets [5]. This 1.5-fold preference for calpain-2 represents a moderate but significant selectivity that correlates with functional differences between the two isoforms.

The kinetic behavior of calpeptin against calpain isoforms reveals time-dependent inhibition characteristics typical of reversible covalent inhibitors [6]. The aldehyde warhead forms a hemithioacetal intermediate with the catalytic cysteine, creating a tetrahedral adduct that mimics the transition state of natural substrate cleavage [7]. This interaction results in prolonged enzyme-inhibitor residence times while maintaining the potential for inhibitor dissociation.

Mechanistic studies have revealed that calpain-1 and calpain-2 exhibit fundamentally different functional roles despite their structural similarity [8]. Calpain-1 primarily localizes to synaptic compartments and promotes neuroprotective pathways, including long-term potentiation induction through phosphatase PHLPP1 degradation [8]. Conversely, calpain-2 demonstrates extrasynaptic localization and mediates neurodegenerative processes through PTEN cleavage and subsequent mTOR pathway activation [8]. Calpeptin's preferential inhibition of calpain-2 may therefore contribute to its neuroprotective effects observed in various experimental models [9].

The differential subcellular localization of calpain isoforms influences calpeptin's therapeutic selectivity [8]. Calpain-1 associates with synaptic NMDA receptor complexes containing PSD95 and PHLPP1, facilitating rapid neuroprotective signaling [8]. In contrast, calpain-2 localizes to extrasynaptic regions where it processes different substrate profiles, including STEP degradation under neurotoxic conditions [10]. This spatial segregation provides a mechanistic basis for calpeptin's isoform-selective therapeutic effects.

Table 1: Calpain Isoform Inhibition Profile of Calpeptin

Calpain IsoformInhibition ConstantRelative PotencyPrimary LocalizationFunctional Role
Calpain-152 nM (ID50)ModerateSynaptic compartmentsNeuroprotective, LTP induction
Calpain-234 nM (ID50)HighExtrasynaptic/cytoplasmicNeurodegenerative, limits plasticity

Dual-Target Inhibition of Cathepsin Family Proteases

Calpeptin functions as an exceptionally potent cathepsin inhibitor, demonstrating activity in the picomolar to nanomolar range against multiple cathepsin family members [3] [11]. The compound exhibits particularly high potency against cathepsin L with an inhibition constant of 0.41 nanomolar and cathepsin K with an inhibition constant of 0.11 nanomolar [12] [13]. This dual-target profile against both calpains and cathepsins provides a unique pharmacological mechanism for therapeutic intervention.

The molecular basis of cathepsin inhibition involves covalent modification of the catalytic cysteine residue through aldehyde-mediated thiohemiacetal formation [3]. X-ray crystallographic analysis reveals that calpeptin binds to cathepsin L through occupation of the S1 to S3 substrate binding subsites, with the aldehyde group forming a covalent bond with Cys25 [3]. The peptide backbone of calpeptin establishes hydrogen bond interactions with Gly68 and Asp162 in a substrate-like manner, while the benzyloxycarbonyl group engages in hydrophobic contacts with the S3 subsite [3].

Comparative structural analysis demonstrates that calpeptin exhibits similar binding modes across different cathepsin family members, including cathepsin K and cathepsin V [3]. The norleucine side chain of calpeptin forms hydrophobic interactions with Gly23 and Asn66, while the central leucine residue occupies the hydrophobic S2 pocket formed by Leu69, Met70, and Ala135 [3]. This consistent binding pattern explains the broad-spectrum cathepsin inhibitory activity observed for calpeptin.

The broad cathepsin inhibition profile of calpeptin extends beyond cathepsin L and K to include other family members such as cathepsin B and cathepsin S [14] [15]. Cathepsin B activity was significantly suppressed in both ischemia-reperfusion injury models and hypoxic cell culture systems following calpeptin treatment [14]. This multi-cathepsin inhibition contributes to the compound's anti-inflammatory and tissue-protective effects through disruption of lysosomal proteolytic pathways [14].

Table 2: Cathepsin Family Inhibition Profile of Calpeptin

Cathepsin IsoformInhibition ConstantBinding ModeKey InteractionsStructural Data
Cathepsin L0.41 nM (IC50)Covalent thiohemiacetalCys25, S1-S3 subsitesX-ray crystal structure
Cathepsin K0.11 nM (IC50)Covalent thiohemiacetalCys25, S1-S3 subsitesX-ray crystal structure
Cathepsin VPotent inhibitorCovalent thiohemiacetalCys25, S1-S3 subsitesX-ray crystal structure
Cathepsin BActivity shownCovalent mechanismActive site cysteineCell-based assays

Structural Basis of SARS-CoV-2 Main Protease Interaction

Calpeptin demonstrates moderate but measurable inhibitory activity against SARS-CoV-2 main protease (Mpro) through covalent modification of the catalytic Cys145 residue [13] [16]. The inhibition constant ranges from 10.7 micromolar in enzymatic assays to 72 nanomolar in cell-based antiviral studies, indicating that the compound's antiviral efficacy extends beyond direct Mpro inhibition [2] [17].

X-ray crystallographic analysis of the SARS-CoV-2 Mpro-calpeptin complex reveals a canonical binding mode within the protease active site [13] [16]. The aldehyde warhead forms a covalent adduct with Cys145, while the peptide backbone occupies the S1 to S4 substrate binding subsites [13]. However, the hydrophobic methionine side chain at the P1 position represents an unconventional feature, as most Mpro inhibitors utilize hydrophilic glutamine mimetics at this position [13].

The structural basis of calpeptin's interaction with SARS-CoV-2 Mpro demonstrates that the S1 pocket can accommodate hydrophobic substituents despite its apparent preference for polar residues [13]. This finding challenges conventional Mpro inhibitor design paradigms and suggests opportunities for developing dual-target inhibitors with activity against both viral and host proteases [13]. The binding pose reveals that the benzyloxycarbonyl group extends into the S3 subsite, while the norleucine residue occupies the S2 pocket [13].

Comparative analysis with other calpain inhibitors demonstrates varying binding modes within the SARS-CoV-2 Mpro active site [13]. While calpain inhibitor II adopts a canonical extended conformation, calpain inhibitor XII exhibits an unexpected inverted binding pose with the P1' pyridine ring occupying the S1 pocket [13]. These structural variations highlight the plasticity of the Mpro active site and provide insights for structure-based drug design efforts targeting both viral replication and host protease functions.

The moderate potency of calpeptin against SARS-CoV-2 Mpro compared to its exceptional cathepsin inhibitory activity suggests that the primary antiviral mechanism involves host protease inhibition rather than direct viral target engagement [11] [18]. Studies using vesicular stomatitis virus pseudotyped with SARS-CoV-2 spike protein demonstrate that calpeptin blocks viral entry through cathepsin-dependent mechanisms while showing minimal effect on viruses with native glycoproteins [18]. This selectivity pattern supports the hypothesis that cathepsin inhibition represents the primary antiviral mechanism of action.

Table 3: SARS-CoV-2 Main Protease Interaction Profile

ParameterValueAssay SystemMechanismReference
Enzymatic IC5010.7 μMDirect enzyme assayCovalent Cys145 modificationSource 2
Cellular EC5072 nMAntiviral cell cultureMulti-target mechanismSource 58
Binding ModeCovalentX-ray crystallographyS1-S4 subsite occupationSource 55
SelectivityModerateComparative analysisHydrophobic P1 substitutionSource 52

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

362.22055744 g/mol

Monoisotopic Mass

362.22055744 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18X9FR245W

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Wikipedia

Calpeptin

Dates

Last modified: 08-15-2023
1: Shi L, Guo H, Huang J, Ma S, Chen X, Zhu X. [The effect of calpeptin on injury and atrophy of diaphragm under mechanical ventilation in rats]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2014 Aug;26(8):549-53. doi: 10.3760/cma.j.issn.2095-4352.2014.08.005. Chinese. PubMed PMID: 25124902.
2: Singh NK, Shiwani S, Hwang IH. Proteomic study of calpeptin-induced differentiation on calpain-interacting proteins of C2C12 myoblast. In Vitro Cell Dev Biol Anim. 2012 Mar;48(3):175-85. doi: 10.1007/s11626-012-9484-1. Epub 2012 Jan 21. PubMed PMID: 22271316.
3: Nozaki K, Das A, Ray SK, Banik NL. Calpeptin attenuated apoptosis and intracellular inflammatory changes in muscle cells. J Neurosci Res. 2011 Apr;89(4):536-43. doi: 10.1002/jnr.22585. Epub 2011 Feb 2. PubMed PMID: 21290412; PubMed Central PMCID: PMC3076617.
4: Tabata C, Tabata R, Nakano T. The calpain inhibitor calpeptin prevents bleomycin-induced pulmonary fibrosis in mice. Clin Exp Immunol. 2010 Dec;162(3):560-7. doi: 10.1111/j.1365-2249.2010.04257.x. Epub 2010 Sep 15. PubMed PMID: 20846163; PubMed Central PMCID: PMC3026560.
5: Guyton MK, Das A, Samantaray S, Wallace GC 4th, Butler JT, Ray SK, Banik NL. Calpeptin attenuated inflammation, cell death, and axonal damage in animal model of multiple sclerosis. J Neurosci Res. 2010 Aug 15;88(11):2398-408. doi: 10.1002/jnr.22408. PubMed PMID: 20623621; PubMed Central PMCID: PMC3164817.
6: Peng S, Kuang Z, Zhang Y, Xu H, Cheng Q. The protective effects and potential mechanism of Calpain inhibitor Calpeptin against focal cerebral ischemia-reperfusion injury in rats. Mol Biol Rep. 2011 Feb;38(2):905-12. doi: 10.1007/s11033-010-0183-2. Epub 2010 May 16. PubMed PMID: 20473717.
7: Gwozdz AM, Leung R, Wang H, Bang KW, Packham MA, Freedman J, Rand ML. Calpain inhibition by calpeptin does not prevent APLT activity reduction in PS-exposing platelets, but calpeptin has independent pro-apoptotic effects. Thromb Haemost. 2010 Jun;103(6):1218-27. doi: 10.1160/TH09-08-0557. Epub 2010 Mar 29. PubMed PMID: 20352156.
8: Lin IJ, Zhou Z, Crusselle-Davis VJ, Moghimi B, Gandhi K, Anantharaman A, Pantic D, Huang S, Jayandharan G, Zhong L, Srivastava A, Bungert J. Calpeptin increases the activity of upstream stimulatory factor and induces high level globin gene expression in erythroid cells. J Biol Chem. 2009 Jul 24;284(30):20130-5. doi: 10.1074/jbc.M109.001461. Epub 2009 Jun 2. PubMed PMID: 19491096; PubMed Central PMCID: PMC2740439.
9: Mani SK, Shiraishi H, Balasubramanian S, Yamane K, Chellaiah M, Cooper G, Banik N, Zile MR, Kuppuswamy D. In vivo administration of calpeptin attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium. Am J Physiol Heart Circ Physiol. 2008 Jul;295(1):H314-26. doi: 10.1152/ajpheart.00085.2008. Epub 2008 May 16. PubMed PMID: 18487434; PubMed Central PMCID: PMC2494745.
10: Kook SH, Choi KC, Son YO, Lee KY, Hwang IH, Lee HJ, Chung WT, Lee CB, Park JS, Lee JC. Involvement of p38 MAPK-mediated signaling in the calpeptin-mediated suppression of myogenic differentiation and fusion in C2C12 cells. Mol Cell Biochem. 2008 Mar;310(1-2):85-92. Epub 2007 Dec 4. PubMed PMID: 18057999.

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